tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring, a bromo-substituted pyrazole moiety, and a tert-butyl carbamate group. This compound is primarily utilized in scientific research, particularly in medicinal chemistry and biochemical studies. Its unique structure allows it to interact with various biological targets, making it a valuable intermediate in the synthesis of potential drug candidates and other chemical entities.
The compound can be identified by its CAS number 877401-28-0 and has a molecular formula of C₁₄H₂₃BrN₄O₂. It falls under the category of piperazine derivatives, which are known for their diverse applications in pharmaceuticals and chemical biology. The presence of the pyrazole ring further enhances its potential for biological activity, particularly in the context of enzyme interactions and receptor modulation .
The synthesis of tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions to optimize yield and purity.
The molecular structure of tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate features:
The compound's molecular weight is approximately 359.27 g/mol, with an InChI key of FRRJXCQVPZHDDG-UHFFFAOYSA-N, indicating its unique chemical identity .
tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate can undergo several significant chemical reactions:
These reactions highlight the compound's versatility as a synthetic intermediate.
The mechanism of action for tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate involves its interaction with various biological targets:
Research into these mechanisms continues to elucidate its potential therapeutic applications.
Key physical properties include:
Chemical properties include:
These properties are crucial for determining how the compound behaves in various experimental settings and applications .
tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate has several notable applications:
The assembly of this hybrid scaffold leverages sequential nucleophilic displacements to construct the ethyl-bridged piperazine-pyrazole architecture. A predominant three-component approach involves: (1) Boc-protected piperazine, (2) 1,2-dibromoethane, and (3) 4-bromo-1H-pyrazole under controlled stoichiometry. Critical optimization requires maintaining a 1:1.05:1 molar ratio to minimize di-alkylation byproducts while ensuring complete consumption of the piperazine precursor [2] [6].
Alternative routes employ pre-functionalized intermediates like tert-butyl piperazine-1-carboxylate and 2-(4-bromo-1H-pyrazol-1-yl)ethanol, activated via mesylate or tosylate intermediates. This route achieves higher spacer incorporation regioselectivity (>92% yield) but introduces additional purification steps [4]. Kinetic studies reveal that the N-alkylation of pyrazole at nitrogen precedes piperazine coupling, with the reaction exhibiting second-order dependence on base concentration (KOH in DMF) [6].
Table 1: Key Intermediates for Hybrid Scaffold Synthesis
Intermediate Name | CAS Number | Role in Synthesis |
---|---|---|
tert-Butyl piperazine-1-carboxylate | 1286720-46-4 | Piperazine core precursor |
4-Bromo-1H-pyrazole | 877401-28-0 | Heterocyclic coupling partner |
1,2-Dibromoethane | 106-93-4 | Ethyl spacer source |
N-Alkylation Catalysis: Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enhance alkylation efficiency by 25–30% in biphasic water-toluene systems. This occurs through facilitated anion exchange at the water-organic interface, reducing reaction temperatures to 60°C versus traditional reflux conditions [6]. Pd-catalyzed methods using Pd(OAc)₂/Xantphos enable direct coupling of pre-formed bromoethylpyrazole with Boc-piperazine, achieving 88% conversion with <2% over-alkylation at 80°C in tert-amyl alcohol [8].
Bromination Strategies: Electrophilic bromination of the pyrazole ring requires N-protection to prevent decomposition. tert-Butyl 1H-pyrazole-1-carboxylate undergoes regioselective 4-position bromination using molecular bromine in acetic acid at 0–5°C, yielding 95% isolated product. CuBr₂ in acetonitrile serves as a milder alternative, reducing hydrolysis byproducts to <3% [3] [7]. Catalyst recycling studies show Pd/C maintains 95% activity over five cycles for tandem alkylation-bromination sequences [8].
Boc-protection of the piperazine nitrogen demands anhydrous conditions to prevent di-Boc formation. Dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) catalyst achieves near-quantitative mono-protection at 0°C within 2 hours. Conversely, deprotection requires acidic media, where trifluoroacetic acid (TFA) in DCM (1:4 v/v) outperforms HCl/dioxane in reaction homogeneity and byproduct suppression (<5% tert-butyl cation-derived impurities) [6].
Solvent polarity directly influences Boc stability during pyrazole functionalization. High-polarity solvents like DMSO accelerate deprotection by 3-fold but promote ethyl spacer hydrolysis. Mixed-solvent systems (THF:water 9:1) balance stability and reactivity, maintaining >90% Boc integrity [3]. Temperature ramping during deprotection (0°C → 25°C over 1 hour) minimizes exothermic side reactions, as evidenced by in situ FTIR monitoring [6].
Table 2: Solvent Performance in Protection/Deprotection
Solvent System | Protection Yield (%) | Deprotection Time (h) | Byproducts (%) |
---|---|---|---|
DCM + DMAP | 98 | - | <1 |
THF | 85 | - | 8 |
TFA/DCM (1:4) | - | 0.5 | 5 |
HCl/Dioxane | - | 2.0 | 12 |
Solution-Phase Synthesis dominates large-scale production (>100 g) due to streamlined step economy. Key advantages include:
Solid-Phase Approaches utilize Wang resin-linked piperazines for combinatorial libraries. The sequence involves: (1) resin loading via carbodiimide coupling, (2) N-alkylation with bromoethylpyrazole, (3) TFA cleavage. Though throughput increases 5-fold for micro-scale batches (<1 g), limitations include:
Ethyl spacer coupling generates three primary byproducts:
Reductive amination bypasses alkylation challenges altogether. Here, Boc-piperazine and 2-(4-bromopyrazol-1-yl)acetaldehyde react under NaBH₃CN catalysis, yielding 93% product with near-zero quaternization. However, aldehyde synthesis adds two steps, reducing overall route efficiency [6].
Table 3: Byproduct Profiles Under Different Conditions
Condition | Di-alkylated Piperazine (%) | Hydrolysis Byproducts (%) | Quaternized Piperazine (%) |
---|---|---|---|
Excess dibromoethane (1.5 eq) | 28 | 0 | 2 |
Wet DMSO solvent | 3 | 15 | 1 |
DBU/acetonitrile | 4 | 2 | 0.5 |
NaBH₃CN reductive amination | <1 | <1 | 0 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: